molecular formula C16H23BrN2O2 B3364971 tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate CAS No. 1187932-29-1

tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B3364971
CAS No.: 1187932-29-1
M. Wt: 355.27 g/mol
InChI Key: MSOKBBJQHCEINZ-UHFFFAOYSA-N
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Description

tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group, a bromine atom, and a dimethyl-substituted dihydroquinoline ring. It is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Pfitzinger reaction, where an aromatic aldehyde reacts with an amide in the presence of a base.

    Amination: The amino group at the 7-position can be introduced through a nucleophilic substitution reaction using an appropriate amine.

    Esterification: The tert-butyl ester group can be introduced via esterification using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can target the bromine atom or the quinoline ring, resulting in debromination or hydrogenation products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Debrominated or hydrogenated products.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex molecules with potential biological activities.

Biology:

    Biological Probes: It can be used as a probe to study biological processes due to its unique structural features.

Medicine:

    Drug Development: The compound is investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for its antimicrobial and anticancer properties.

Industry:

    Material Science: It may find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The bromine and amino groups may play a crucial role in binding to these targets, leading to modulation of biological pathways.

Comparison with Similar Compounds

    tert-Butyl 7-amino-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: Lacks the bromine atom, which may affect its biological activity.

    tert-Butyl 7-amino-6-chloro-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate: Contains a chlorine atom instead of bromine, which may result in different reactivity and biological properties.

Uniqueness: The presence of the bromine atom at the 6-position and the tert-butyl ester group makes tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate unique. These functional groups contribute to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.

Properties

IUPAC Name

tert-butyl 7-amino-6-bromo-4,4-dimethyl-2,3-dihydroquinoline-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O2/c1-15(2,3)21-14(20)19-7-6-16(4,5)10-8-11(17)12(18)9-13(10)19/h8-9H,6-7,18H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSOKBBJQHCEINZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C2=CC(=C(C=C21)Br)N)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901127020
Record name 1,1-Dimethylethyl 7-amino-6-bromo-3,4-dihydro-4,4-dimethyl-1(2H)-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187932-29-1
Record name 1,1-Dimethylethyl 7-amino-6-bromo-3,4-dihydro-4,4-dimethyl-1(2H)-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187932-29-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 7-amino-6-bromo-3,4-dihydro-4,4-dimethyl-1(2H)-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901127020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 2
tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 4
tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate
Reactant of Route 6
tert-Butyl 7-amino-6-bromo-4,4-dimethyl-3,4-dihydroquinoline-1(2H)-carboxylate

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